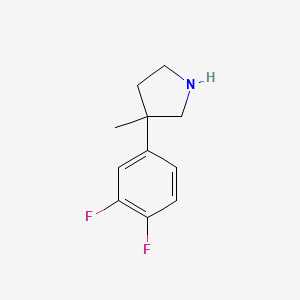

![molecular formula C8H10N2O2 B2980707 1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea CAS No. 478030-94-3](/img/structure/B2980707.png)

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method has been well-established.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those with furan as a conjugated linker, have been synthesized and evaluated for use in dye-sensitized solar cells (DSSCs). A study demonstrated that a derivative featuring furan significantly improved solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, underlining the potential of furan derivatives in enhancing DSSC performance (Se Hun Kim et al., 2011).

Pharmacological Activities

Furanyl compounds derived from red seaweed have shown potential pharmacological activities, including anti-inflammatory and antioxidative effects, in various in vitro models. These natural products, featuring methoxycyclooctyl benzofuran and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons, exhibited comparable or superior activities to synthetic non-steroidal anti-inflammatory drugs and antioxidants (Fasina Makkar & K. Chakraborty, 2018).

Material Science

In the field of material science, furan derivatives have been investigated for their potential applications. For example, 3-methylthio-substituted furans and related derivatives have been synthesized through a domino process involving reduction and the Paal-Knorr synthesis. These compounds demonstrate the versatility of furan derivatives in organic synthesis and potential applications in developing new materials (Guodong Yin et al., 2008).

Corrosion Inhibition

The use of furan derivatives as corrosion inhibitors has been explored, particularly in protecting mild steel in acidic environments. Studies have shown that certain furan derivatives can significantly inhibit corrosion, with efficiencies reaching up to 93% at certain concentrations. This suggests the potential of furan derivatives in industrial applications where corrosion resistance is critical (K. F. Khaled, 2010).

properties

IUPAC Name |

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-8(11)10-5-4-7-3-2-6-12-7/h2-6H,1H3,(H2,9,10,11)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTSWAZVMXIBQE-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC=CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)N/C=C/C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)

![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)

![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2980636.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)